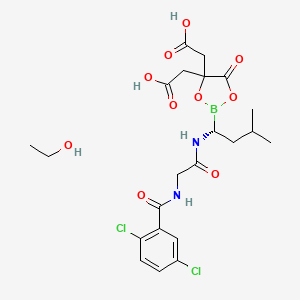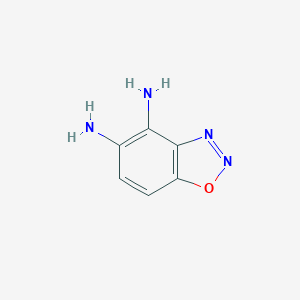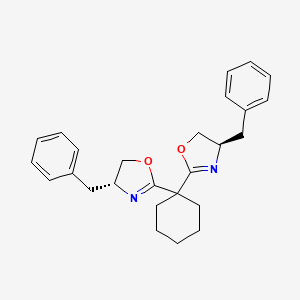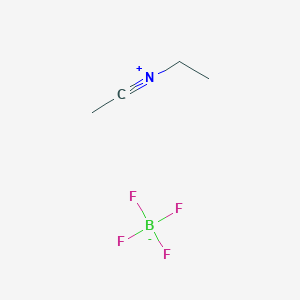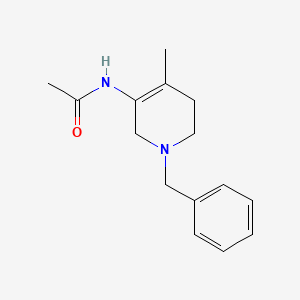
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is a complex organic compound characterized by its extensive ether linkages. This compound is part of a class of polyether compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. This process is often catalyzed by strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the ether linkages can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of micelles and liposomes.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane involves its interaction with various molecular targets. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Polyethylene glycol (PEG): Similar in structure but with fewer ether linkages.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Uniqueness: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is unique due to its high degree of polymerization and extensive ether linkages, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ions and molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
1072-42-0 |
|---|---|
Molecular Formula |
C58H118O17 |
Molecular Weight |
1087.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C58H118O17/c1-3-5-7-9-11-13-15-17-19-21-23-25-59-27-29-61-31-33-63-35-37-65-39-41-67-43-45-69-47-49-71-51-53-73-55-57-75-58-56-74-54-52-72-50-48-70-46-44-68-42-40-66-38-36-64-34-32-62-30-28-60-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-58H2,1-2H3 |
InChI Key |
BRNHAQRECROTQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


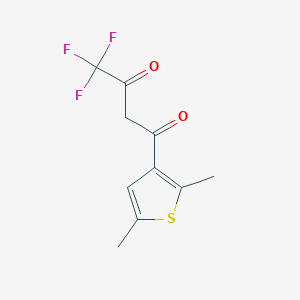
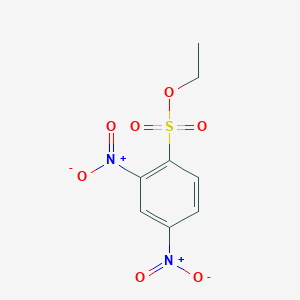
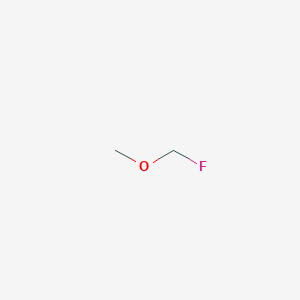
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
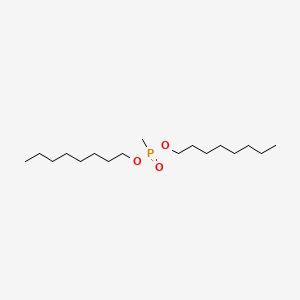

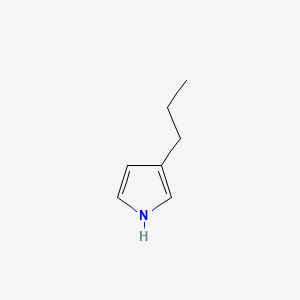

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
